molecular formula C27H24FN3O2 B2433679 3-(4-ethylphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline CAS No. 866728-19-0

3-(4-ethylphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2433679
CAS No.: 866728-19-0
M. Wt: 441.506
InChI Key: FJYNFGXGXWIHTD-UHFFFAOYSA-N
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Description

3-(4-ethylphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the pyrazoloquinoline family This compound is characterized by its unique structure, which includes a pyrazoloquinoline core substituted with ethylphenyl, fluorobenzyl, and dimethoxy groups

Properties

IUPAC Name

3-(4-ethylphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxypyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O2/c1-4-17-8-10-19(11-9-17)26-22-16-31(15-18-6-5-7-20(28)12-18)23-14-25(33-3)24(32-2)13-21(23)27(22)30-29-26/h5-14,16H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYNFGXGXWIHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazoloquinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethylphenyl group: This step often involves a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable catalyst.

    Addition of the fluorobenzyl group: This can be accomplished through a nucleophilic substitution reaction using a fluorobenzyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the positions adjacent to the fluorobenzyl and ethylphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Fluorobenzyl halide in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of quinoline derivatives with oxidized side chains.

    Reduction: Formation of reduced pyrazoloquinoline derivatives.

    Substitution: Formation of substituted pyrazoloquinoline derivatives with various functional groups.

Scientific Research Applications

Biological Activities

Research indicates that compounds in the pyrazoloquinoline class exhibit various biological properties, including:

  • Anticancer Activity :
    • Pyrazoloquinolines have shown promise as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. For instance, studies have demonstrated that modifications to the pyrazoloquinoline structure can enhance cytotoxicity against breast cancer cells by inhibiting key signaling pathways involved in tumor growth and survival .
  • Anti-inflammatory Effects :
    • These compounds have also been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes like COX-2, contributing to reduced inflammation in models of rheumatoid arthritis and other inflammatory diseases .
  • Antimicrobial Activity :
    • Some derivatives exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a related pyrazoloquinoline compound in inducing apoptosis in human breast cancer cell lines. The results indicated a significant reduction in cell viability and increased markers of apoptosis (caspase activation) compared to control groups .

Case Study 2: Anti-inflammatory Potential

In a preclinical model of inflammation, a derivative of this compound was administered to evaluate its effects on paw edema induced by carrageenan. The treated group showed a marked reduction in swelling compared to untreated controls, suggesting potential for therapeutic use in inflammatory conditions .

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorobenzyl and ethylphenyl groups enhances its binding affinity and specificity. The methoxy groups may contribute to its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-ethylphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline stands out due to its unique combination of substituents, which confer distinct electronic and steric properties. These features make it particularly valuable in applications requiring specific molecular interactions and stability.

Biological Activity

The compound 3-(4-ethylphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its diverse biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C22H22FN3O2C_{22}H_{22}FN_{3}O_{2}, characterized by a pyrazolo[4,3-c]quinoline core with specific substituents that enhance its biological properties. The presence of both ethyl and fluorophenyl groups contributes to its lipophilicity and potential interaction with biological targets.

1. Anti-inflammatory Activity

Research has demonstrated that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory properties. A study evaluated various derivatives for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. Notably, compounds similar to our target compound showed IC50 values comparable to established anti-inflammatory agents like 1400 W, indicating potent inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Table 1: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives

Compound IDIC50 (µM)Mechanism of Action
2a0.39iNOS inhibition
2m0.45COX-2 inhibition
TargetTBDTBD

2. Anticancer Properties

The anticancer potential of pyrazoloquinolines has been explored in several studies. These compounds have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives were tested against breast cancer cell lines and demonstrated significant cytotoxic effects at micromolar concentrations .

3. Antiviral Activity

Emerging research indicates that quinoline derivatives possess antiviral properties against several viral strains, including HIV and Zika virus. The mechanism often involves interference with viral replication processes, making these compounds promising candidates for further development in antiviral therapy .

Case Studies

Case Study 1: Anti-inflammatory Effects in Animal Models

In a controlled study using a murine model of inflammation, administration of the target compound resulted in a marked reduction in paw swelling and inflammatory cytokine levels compared to untreated controls. This suggests that the compound not only inhibits NO production but also modulates systemic inflammatory responses.

Case Study 2: Anticancer Efficacy in vitro

In vitro assays on human cancer cell lines revealed that the compound induces apoptosis through mitochondrial pathways. Flow cytometry analysis indicated an increase in sub-G1 phase cells post-treatment, confirming the induction of apoptosis.

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